molecular formula C8H7N3O2 B1602713 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride CAS No. 372953-13-4

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride

Cat. No.: B1602713
CAS No.: 372953-13-4
M. Wt: 177.16 g/mol
InChI Key: JXXWTOCDJBQRHK-UHFFFAOYSA-N
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Description

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of o-phenylenediamine with a carboxylic acid derivative. One common method is the Phillips-Ladenburg synthesis, which involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method is the Weidenhagen synthesis, which uses aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs scalable methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and a suitable aldehyde . This method is favored for its simplicity and efficiency in producing large quantities of benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, which have significant applications in pharmaceuticals and material science .

Scientific Research Applications

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
  • 1H-benzo[d]imidazole-2-carboxylic acid
  • 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Uniqueness

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

CAS No.

372953-13-4

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-amino-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

JXXWTOCDJBQRHK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC(=N2)C(=O)O.Cl

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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